Cas no 1274547-82-8 ((oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine)

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine structure
1274547-82-8 structure
商品名:(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
CAS番号:1274547-82-8
MF:C15H19N3O
メガワット:257.330863237381
MDL:MFCD17404479
CID:5187955
PubChem ID:55131016

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine 化学的及び物理的性質

名前と識別子

    • (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
    • (1-Phenyl-1H-pyrazol-4-yl)(tetrahydro-2H-pyran-4-yl)methanamine
    • oxan-4-yl-(1-phenylpyrazol-4-yl)methanamine
    • starbld0037182
    • 1H-Pyrazole-4-methanamine, 1-phenyl-α-(tetrahydro-2H-pyran-4-yl)-
    • MDL: MFCD17404479
    • インチ: 1S/C15H19N3O/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14/h1-5,10-12,15H,6-9,16H2
    • InChIKey: VOBASHKMJZAKII-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(CC1)C(C1C=NN(C2C=CC=CC=2)C=1)N

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • トポロジー分子極性表面積: 53.1
  • 疎水性パラメータ計算基準値(XlogP): 1.4

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-317675-1.0g
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%
1g
$0.0 2023-06-07
Enamine
EN300-317675-2.5g
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%
2.5g
$2660.0 2023-09-05
Enamine
EN300-317675-0.1g
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%
0.1g
$470.0 2023-09-05
Chemenu
CM456515-250mg
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%+
250mg
$*** 2023-03-29
Chemenu
CM456515-500mg
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%+
500mg
$*** 2023-03-29
Enamine
EN300-317675-5g
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%
5g
$3935.0 2023-09-05
1PlusChem
1P01BW5Y-100mg
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%
100mg
$643.00 2023-12-25
A2B Chem LLC
AW33718-50mg
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%
50mg
$367.00 2024-04-20
1PlusChem
1P01BW5Y-2.5g
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%
2.5g
$3350.00 2023-12-25
Aaron
AR01BWEA-500mg
(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
1274547-82-8 95%
500mg
$1480.00 2025-02-11

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine 関連文献

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamineに関する追加情報

Introduction to (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine and Its Significance in Modern Chemical Research

The compound with the CAS number 1274547-82-8 and the product name (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its unique structural framework, has garnered significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.

In recent years, the field of chemical biology has witnessed a surge in interest towards the development of novel heterocyclic compounds. Heterocycles, particularly those containing oxygen and nitrogen atoms, are known for their diverse biological activities and are frequently incorporated into active pharmaceutical ingredients (APIs). The presence of both an oxan-4-yl group and a (1-phenyl-1H-pyrazol-4-yl) moiety in this compound suggests a rich chemical space for exploration, offering opportunities to modulate biological targets with high specificity.

The structural motif of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is particularly intriguing due to its ability to engage in multiple forms of non-covalent interactions. These interactions are crucial for the design of small-molecule inhibitors and activators that can interact with biological macromolecules such as proteins and nucleic acids. The oxan ring, a five-membered oxygen-containing heterocycle, contributes to the compound's flexibility and solubility, while the phenyl-pyrazole moiety provides additional binding pockets for target recognition.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and modes of interaction between small molecules and their biological targets with remarkable accuracy. This has led to the development of high-throughput screening (HTS) platforms that can rapidly identify lead compounds for further optimization. The compound (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine has been subjected to such screens, revealing promising interactions with several key biological pathways.

One of the most exciting areas of research involving this compound is its potential application in oncology. Pyrazole derivatives have shown significant promise as anti-cancer agents due to their ability to inhibit enzymes involved in cell proliferation and survival. The (1-phenyl-1H-pyrazol-4-yl) group in (oxan-4-yl)(1-phenyl-1H-pyrazol-4-ylmethanamine) is particularly noteworthy for its potential to interact with tyrosine kinases, which are critical targets in many cancer therapies. Preclinical studies have suggested that this compound may exhibit inhibitory effects on several tyrosine kinase receptors, making it a valuable candidate for further development.

In addition to its oncological potential, (oxan-4-yll)(1 phenyl 1H pyrazol 4 ylmethanamine) has also been explored for its antimicrobial properties. The structural features of this compound allow it to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This has led to interest in its use as a novel antimicrobial agent, particularly against drug-resistant strains of bacteria. Preliminary studies have shown promising results in vitro, suggesting that further investigation is warranted.

The synthesis of (oxan 4 yl)(1 phenyl 1H pyrazol 4 ylmethanamine) presents unique challenges due to the complexity of its structure. However, advances in synthetic methodology have made it possible to construct this molecule with increasing efficiency and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define its core structure. These synthetic strategies not only improve yield but also allow for the introduction of functional groups that can enhance biological activity.

The pharmacokinetic properties of (oxan 4 yl)(1 phenyl 1H pyrazol 4 ylmethanamine) are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential. Initial pharmacokinetic studies have indicated that this compound exhibits reasonable oral bioavailability and moderate tissue distribution, suggesting that it may be suitable for systemic administration.

The future directions for research on (oxan 4 yl)(1 phenyl 1H pyrazol 4 ylmethanamine) are numerous and exciting. Further optimization of its structure may lead to derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Additionally, exploring its interactions with other biological targets may uncover new therapeutic applications beyond oncology and antimicrobial therapy.

In conclusion, (oxan 4 yl)(1 phenyl 1H pyrazol 4 ylmethanamine) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further development. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in the discovery and development of new medicines.

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